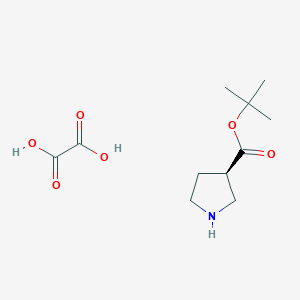

tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid” is an organic compound that acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction. The tert-butyl group has been widely incorporated into large N-PAH molecules for improved solubility because of suppressed aggregation .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate uses a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization . Another approach involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate .Molecular Structure Analysis

The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .Chemical Reactions Analysis

The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes . The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is also noteworthy .Physical And Chemical Properties Analysis

The tert-butyl group has been widely incorporated into large N-PAH molecules for improved solubility because of suppressed aggregation . The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is also noteworthy .Applications De Recherche Scientifique

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used as chiral auxiliaries, with tert-butanesulfinamide emerging as a gold standard for the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These methodologies provide general access to structurally diverse compounds that are significant in natural products and have therapeutic applications (Philip et al., 2020).

Natural Neo Acids and Neo Alkanes

More than 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives have been identified from various natural sources, including plants, algae, fungi, marine invertebrates, and microorganisms. These compounds exhibit a range of biological activities and are promising for future chemical preparations as antioxidants, and anticancer, antimicrobial, and antibacterial agents. Some synthetic compounds containing tertiary butyl groups have shown high anticancer, antifungal, and other activities, highlighting the potential applications of these compounds in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, has been implicated in plant defense mechanisms against pathogens. Studies suggest that P5C synthesized in mitochondria plays a role in resistance gene-mediated and non-host resistance against invading pathogens. These defense responses are proposed to involve pathways such as salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death, underscoring the critical role of proline-P5C metabolism in plant defense (Qamar et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including oxalic acid, are attractive as biorenewable chemicals for their use as precursors in a variety of industrial chemicals. However, their inhibitory effects on microbes at concentrations below the desired yield and titer pose challenges. This review focuses on the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, identifying metabolic engineering strategies to increase robustness. Key effects include damage to the cell membrane and a decrease of the microbial internal pH, highlighting the need for understanding the mechanisms of biocatalyst inhibition to engineer robust strains with improved industrial performance (Jarboe et al., 2013).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific target of the compound. Generally, pyrrolidine derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The compound could potentially be involved in a variety of biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors, including its chemical properties and the route of administration. Generally, pyrrolidine derivatives are well absorbed and distributed in the body .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular function, gene expression, or metabolic processes .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and interaction with its target .

Safety and Hazards

Orientations Futures

The future directions of research on tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid could involve further exploration of its electronic effects on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads . Additionally, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes could be further explored .

Propriétés

IUPAC Name |

tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURXTQKCCBVSU-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCNC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)